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Compound of Interest

Compound Name: 1-Nitro-4-phenylethynyl-benzene

Cat. No.: B155261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromatic compounds with the

chemical formula C14H9NO2, focusing on the two primary isomers: 1-aminoanthraquinone and

2-aminoanthraquinone. This document furnishes detailed IUPAC nomenclature, experimental

protocols for their synthesis and analysis, quantitative biological data, and a visualization of key

signaling pathways implicated in their activity. This comprehensive resource is intended to

support researchers and professionals in the fields of medicinal chemistry, pharmacology, and

drug development.

IUPAC Nomenclature and Chemical Properties
The chemical formula C14H9NO2 predominantly corresponds to two structural isomers of

amino-substituted anthraquinones. Anthraquinone itself is an aromatic organic compound with

the formula C14H8O2.[1] The addition of an amino group (NH2) results in the following

isomers:

1-Aminoanthraquinone: The IUPAC name for this compound is 1-aminoanthracene-9,10-

dione.[2] It is characterized by an amino group at the C1 position of the anthraquinone core.

2-Aminoanthraquinone: The IUPAC name for this compound is 2-aminoanthracene-9,10-

dione.[3] In this isomer, the amino group is located at the C2 position of the anthraquinone

framework.
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A summary of their key chemical identifiers and properties is presented in Table 1.

Property 1-Aminoanthraquinone 2-Aminoanthraquinone

IUPAC Name
1-aminoanthracene-9,10-

dione[2]

2-aminoanthracene-9,10-

dione[3]

CAS Number 82-45-1[2] 117-79-3[3]

Molecular Formula C14H9NO2[2] C14H9NO2[3]

Molecular Weight 223.23 g/mol [2] 223.23 g/mol [3]

Appearance
Reddish-brown crystalline

solid[4]

Red needle-like crystals or

dark brown granular solid.[5]

Solubility

Soluble in organic solvents like

ethanol, benzene, and

chloroform; sparingly soluble in

water.[4]

Soluble in acetone, benzene,

chloroform; slightly soluble in

ethanol; insoluble in water.[5]

Experimental Protocols
Synthesis of 1-Aminoanthraquinone
A common method for the synthesis of 1-aminoanthraquinone involves the reduction of 1-

nitroanthraquinone.

Protocol: Reduction of 1-Nitroanthraquinone

Reaction Setup: In a suitable reaction vessel, dissolve 1-nitroanthraquinone in an

appropriate solvent, such as N,N-dimethylformamide (DMF).

Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst to the solution.

Hydrogenation: Introduce hydrogen gas into the reaction mixture under controlled pressure

and temperature. The reaction is typically carried out at room temperature.

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7180728/
https://datasheets.scbt.com/sc-206130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7180728/
https://datasheets.scbt.com/sc-206130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7180728/
https://datasheets.scbt.com/sc-206130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7180728/
https://datasheets.scbt.com/sc-206130.pdf
https://pubmed.ncbi.nlm.nih.gov/29124219/
https://exsyncorp.com/
https://pubmed.ncbi.nlm.nih.gov/29124219/
https://exsyncorp.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


consumption of the starting material.

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The product, 1-

aminoanthraquinone, can then be precipitated, collected by filtration, and dried.

Synthesis of 2-Aminoanthraquinone
2-Aminoanthraquinone can be synthesized from sodium anthraquinone-2-sulfonate.

Protocol: Ammonolysis of Sodium Anthraquinone-2-sulfonate

Reaction Mixture: Combine sodium anthraquinone-2-sulfonate with a concentrated aqueous

ammonia solution in an autoclave.

Heating: Heat the mixture under pressure to a temperature of approximately 180-200°C for

several hours.

Cooling and Isolation: After the reaction period, allow the autoclave to cool. The 2-

aminoanthraquinone product will precipitate out of the solution.

Purification: Filter the crude product and wash it sequentially with water, dilute hydrochloric

acid, and a sodium carbonate solution to remove impurities. The final product is then dried.

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)
The purity and concentration of aminoanthraquinone isomers can be determined using

reversed-phase HPLC.

Protocol: HPLC Analysis of Aminoanthraquinones

Chromatographic System: Utilize a reversed-phase C18 column.

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic

solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small

percentage of acetic or formic acid) is typically used.
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Detection: Detection is commonly performed using a UV-Vis detector at a wavelength where

the compounds exhibit strong absorbance.

Quantification: Prepare standard solutions of known concentrations of the

aminoanthraquinone isomers to generate a calibration curve. The concentration of the

analyte in a sample can then be determined by comparing its peak area to the calibration

curve.

Biological Activity and Genotoxicity
Aminoanthraquinones have been investigated for their biological activities, including potential

anticancer and mutagenic properties. Their genotoxicity is a critical aspect for consideration in

drug development.

Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic

potential of chemical compounds.

Protocol: Ames Test for Aminoanthraquinones

Bacterial Strains: Use histidine-requiring (his-) mutant strains of Salmonella typhimurium.

Test Compound Exposure: Expose the bacterial strains to various concentrations of the

aminoanthraquinone isomer in the presence and absence of a metabolic activation system

(S9 fraction from rat liver).

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

Incubation: Incubate the plates for 48-72 hours.

Evaluation: Count the number of revertant colonies (his+), which have regained the ability to

synthesize histidine. A significant increase in the number of revertant colonies compared to

the control indicates that the compound is mutagenic.

Quantitative Mutagenicity Data
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Compound Ames Test Result Metabolic Activation (S9)

1-Aminoanthraquinone
Reported as mutagenic in

some studies

Can be mutagenic with and

without S9

2-Aminoanthraquinone
Generally considered

mutagenic

Can be mutagenic with and

without S9

Signaling Pathways in Biological Activity
The biological effects of aminoanthraquinones, particularly their potential anticancer activity,

are mediated through the modulation of specific cellular signaling pathways.

Induction of Apoptosis via ROS/JNK Signaling Pathway
Some anthraquinone derivatives have been shown to induce apoptosis (programmed cell

death) in cancer cells through the generation of reactive oxygen species (ROS) and the

subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
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Caption: ROS/JNK-mediated apoptotic pathway.

Modulation of the PI3K/AKT/mTOR Signaling Pathway
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Certain anthraquinone derivatives can also influence the PI3K/AKT/mTOR pathway, which is a

critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to

autophagy and enhance the efficacy of chemotherapeutic agents.
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Caption: PI3K/AKT/mTOR signaling pathway modulation.

Conclusion
The C14H9NO2 aromatic isomers, 1-aminoanthraquinone and 2-aminoanthraquinone, are

compounds of significant interest in medicinal chemistry and drug development. Their synthesis

is well-established, and methods for their quantitative analysis are readily available. While they

exhibit biological activities that could be harnessed for therapeutic purposes, their potential

genotoxicity necessitates careful evaluation. Understanding their mechanisms of action,

including their impact on key cellular signaling pathways such as the ROS/JNK and
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PI3K/AKT/mTOR pathways, is crucial for the rational design and development of novel drug

candidates. This technical guide provides a foundational resource for researchers to further

explore the therapeutic potential of these and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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